Product packaging for Methyl 5-aminofuran-2-carboxylate(Cat. No.:CAS No. 22600-30-2)

Methyl 5-aminofuran-2-carboxylate

Cat. No.: B1309851
CAS No.: 22600-30-2
M. Wt: 141.12 g/mol
InChI Key: KLKQGSISBRVCTK-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Moiety in Organic Chemistry and Medicinal Chemistry

The furan nucleus is a versatile scaffold in both organic and medicinal chemistry. utripoli.edu.ly Its unique electronic properties and ability to participate in a wide range of chemical reactions make it a valuable building block for the synthesis of more complex molecules. In organic synthesis, furans can act as dienes in Diels-Alder reactions, facilitating the construction of various carbocyclic and heterocyclic systems. The high reactivity of the furan ring, particularly towards electrophilic substitution which preferentially occurs at the 2-position, requires the use of mild reagents. ijabbr.com

In the realm of medicinal chemistry, the incorporation of a furan moiety into a molecule can significantly influence its biological activity. utripoli.edu.ly Furan derivatives are present in numerous commercially available drugs and exhibit a broad spectrum of pharmacological properties. utripoli.edu.ly These include antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, and anticancer activities. utripoli.edu.lyresearchgate.net Furthermore, furan-containing compounds have shown potential in treating central nervous system disorders, acting as antidepressants, anxiolytics, and anticonvulsants. ijabbr.com The ability of the furan scaffold to act as a bioisostere for other aromatic rings provides a valuable strategy in rational drug design. ijabbr.com A slight modification in the substitution pattern on the furan ring can lead to noticeable changes in the biological activity of the resulting compound. utripoli.edu.ly

Overview of Aminofuran Derivatives in Chemical Research

Aminofuran derivatives represent an important class of furan compounds that have garnered significant attention in chemical research. These compounds, characterized by the presence of an amino group attached to the furan ring, serve as key intermediates in the synthesis of various heterocyclic systems and biologically active molecules. The preparation of aminofurans can be achieved through several synthetic routes, including the cyclization of nitriles, reduction of nitro or azido (B1232118) furan derivatives, and rearrangement of furan-2-carboxylate (B1237412) derivatives. researchgate.net

Research has shown that 2-aminofurans are generally less stable than their 3-aminofuran counterparts, particularly in the absence of an electron-withdrawing group. researchgate.net The stability and reactivity of aminofurans are influenced by the position of the amino group and the presence of other substituents on the furan ring. For instance, 2-aminofuran can behave as a dieneamine in reactions, with substitution occurring at the 5-position. researchgate.net The study of aminofuran derivatives continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their potential applications in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B1309851 Methyl 5-aminofuran-2-carboxylate CAS No. 22600-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-aminofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQGSISBRVCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408031
Record name methyl 5-aminofuran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22600-30-2
Record name methyl 5-aminofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminofuran-2-carboxylate
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Synthetic Methodologies for Methyl 5 Aminofuran 2 Carboxylate

Established Synthetic Routes and Reaction Conditions

The construction of the highly functionalized furan (B31954) ring in Methyl 5-aminofuran-2-carboxylate relies on robust and efficient chemical transformations. Key methodologies include multi-component reactions (MCRs) that assemble the heterocyclic core in a single step from simple precursors, and cyclization reactions that form the furan ring from a pre-functionalized acyclic starting material.

Multi-component Reactions for 2-Aminofuran Synthesis

Multi-component reactions (MCRs) offer a powerful and atom-economical approach for the synthesis of complex molecules like 2-aminofurans from three or more starting materials in a one-pot procedure. These reactions are highly valued for their efficiency, ability to rapidly build molecular complexity, and often proceed with high regioselectivity.

Isocyanide-based multi-component reactions (IMCRs) are particularly effective for the synthesis of nitrogen-containing heterocycles. A notable strategy for constructing the 2-aminofuran skeleton involves the reaction between an isocyanide, an aldehyde, and a derivative of an acetylenedicarboxylate.

A specific and highly regioselective three-component reaction employs an isocyanide, an aldehyde, and a methyl 4-oxo-2-butynoate. This reaction proceeds efficiently to yield highly functionalized 3,4,5-trisubstituted 2-aminofurans. The proposed mechanism begins with the nucleophilic addition of the isocyanide to the electrophilic acetylenic ester, forming a zwitterionic intermediate. This intermediate is then trapped by the aldehyde. The subsequent intramolecular cyclization, followed by a proton transfer, leads to the stable 2-aminofuran product. This method is notable for its generally high regioselectivity, often exceeding 95% researchgate.netbeilstein-journals.org.

Reactant 1Reactant 2Reactant 3Product TypeRef.
IsocyanideAldehydeMethyl 4-oxo-2-butynoateMethyl 2-amino-5-(substituted)-4-ketofuran-3-carboxylate researchgate.netbeilstein-journals.org
IsocyanideDialkyl Acetylenedicarboxylate2-Hydroxy-1-aryl-2-(arylamino)ethanoneHighly Functionalized 2-Aminofuran

The condensation of aldehydes and acetylenedicarboxylates is a cornerstone of several MCRs for furan synthesis. In the context of producing 2-aminofurans, these reagents are typically used in conjunction with a nitrogen source, such as an isocyanide.

The reaction of methyl 4-oxo-2-butynoates (an acetylenedicarboxylate derivative) with various aldehydes and isocyanides exemplifies this approach. The process involves the initial formation of a zwitterion from the isocyanide and the butynoate, which then undergoes a [4+1] cycloaddition with the aldehyde component to furnish the 2-aminofuran ring system researchgate.netbeilstein-journals.org. The versatility of this reaction allows for a wide range of substituents to be introduced at the 5-position of the furan ring by simply varying the aldehyde used in the reaction.

While some MCRs involving aldehydes and dimethyl acetylenedicarboxylate (DMAD) in the presence of thiazolium salts have been reported to produce 3-aminofurans, the use of 4-oxo-2-butynoates provides a regioselective route specifically to the 2-aminofuran scaffold relevant to the target compound.

The regioselectivity of multi-component reactions for aminofuran synthesis is a critical aspect that can be controlled by several factors, including the inherent reactivity of the substrates, the choice of catalyst, and the solvent system.

In the isocyanide-based synthesis of 2-aminofurans from 4-oxo-2-butynoates, the reaction proceeds with high regioselectivity often without the need for a specific catalyst researchgate.netbeilstein-journals.org. The regiochemical outcome is primarily dictated by the electronic nature of the reactants. For instance, the regioselectivity can decrease when an electron-rich substituent is present at the 4-position of the butynoate, indicating that the electronic properties of the starting materials play a key role in directing the cyclization pathway researchgate.net.

In other furan synthesis methodologies, catalysts are crucial for controlling regioselectivity. For example, phosphine catalysis has been shown to be effective in directing regiodivergent annulation reactions to form different isomers of spirocyclic benzofuranones. Similarly, metalloradical catalysis can lead to furan formation with complete regioselectivity. Solvents can also influence the reaction outcome; for instance, aprotic solvents are generally favored in Passerini reactions, a type of isocyanide-based MCR scribd.com. The choice of solvent can affect the stability of intermediates and transition states, thereby influencing which reaction pathway is favored.

Table of Factors Influencing Regioselectivity:

Factor Influence Example
Substrate Electronics Electron-donating or withdrawing groups on reactants can direct the cyclization. High regioselectivity (>95%) in the reaction of isocyanides with methyl 4-oxo-2-butynoates is influenced by substituents researchgate.netbeilstein-journals.org.
Catalyst Lewis acids or organocatalysts can activate specific sites, favoring one regioisomer. Not always required in the specific MCR for 2-aminofurans, but crucial in other related annulations.

| Solvent | Polarity and coordinating ability of the solvent can stabilize intermediates selectively. | Aprotic solvents are often used in isocyanide-based reactions to promote non-ionic pathways scribd.com. |

Cyclization Reactions in Furan Formation

Intramolecular cyclization reactions are a fundamental strategy for the synthesis of heterocyclic rings, including furans. These methods typically involve the formation of a linear precursor containing all the necessary atoms, which then undergoes a ring-closing reaction, often promoted by a base, acid, or heat.

Nitrile-containing compounds are valuable precursors for the synthesis of aminofurans. The Thorpe-Ziegler reaction, for example, is a well-known base-catalyzed intramolecular condensation of dinitriles to form cyclic enamines wikipedia.orgacs.org. While this specific reaction typically leads to carbocyclic or other heterocyclic ketones after hydrolysis, the underlying principle of intramolecular nitrile cyclization is applicable to aminofuran synthesis.

A more direct route to aminofuran carboxylates involves the base-promoted cyclization of precursors derived from α-cyanoketones (a class of γ-keto-nitriles). An efficient method for the preparation of 3-aminofuran-2-carboxylate esters has been developed based on the reaction of an α-cyanoketone with ethyl glyoxylate to produce a vinyl ether intermediate. Subsequent treatment of this intermediate with a base, such as sodium hydride, induces cyclization to afford the 3-aminofuran. Although this method yields the 3-amino isomer, it demonstrates the utility of keto-nitrile cyclization for accessing the core aminofuran ester structure. The key step is the intramolecular attack of the carbanion generated adjacent to the ester onto the nitrile group, forming the five-membered ring.

General Scheme for 3-Aminofuran Synthesis via Nitrile Cyclization:

Starting MaterialKey IntermediateProduct TypeBaseRef.
α-CyanoketoneVinyl ether3-Aminofuran-2-carboxylate esterNaH

While the direct cyclization of γ-hydroxy-nitriles to form aminofurans is less commonly reported, domino reactions of functionally rich γ-hydroxy nitriles, such as α,β-acetylenic γ-hydroxy nitriles, are known to produce furanone derivatives.

Reduction of Substituted Furan Derivatives to Aminofurans

A common and straightforward approach to synthesizing aminofurans is through the reduction of appropriately substituted furan derivatives. This method typically involves the conversion of a nitro or azido (B1232118) group, which are readily introduced onto the furan ring, into an amino group.

The catalytic reduction of nitrofurans is a well-established method for the preparation of aminofurans. acs.orgacs.orgresearchgate.net For instance, 5-nitrofurans can be reduced to the corresponding 5-aminofurans. acs.orgacs.org This transformation is often carried out using various reducing agents and catalysts. Common catalytic systems include hydrogen gas with palladium on charcoal. acs.org The reduction of nitroaromatic compounds, including nitrofurans, can also be achieved using reagents like tin(II) chloride.

Nitrofurans themselves are prodrugs that are activated by reduction. nih.govnih.gov In biological systems, enzymes such as nitroreductases catalyze this reduction, leading to reactive intermediates that exhibit antibacterial activity. nih.govnih.gov This intrinsic reactivity highlights the susceptibility of the nitro group on a furan ring to reduction.

While the direct reduction of Methyl 5-nitrofuran-2-carboxylate to this compound is not extensively detailed in the provided search results, the general principle of nitro group reduction on the furan ring is a viable synthetic route. acs.orgacs.orgresearchgate.net The synthesis of a related compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been described, which could potentially serve as a precursor to the corresponding amino derivative through reduction of the nitro group. unimi.it

Rearrangement of Furan-2-carboxylate (B1237412) Derivatives

The synthesis of aminofurans can also be achieved through rearrangement reactions of furan-2-carboxylate derivatives. researchgate.net One such method is the Curtius rearrangement. This reaction involves the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate, which can then be hydrolyzed to yield an amine. For example, a Curtius rearrangement of dimethyl furan-2,4-dicarboxylate has been reported as a method for preparing aminofurans. google.com However, the use of potentially explosive organic azides can be a drawback for industrial applications. google.com

Substitution Reactions on the Furan Ring for Amino Group Introduction

The direct introduction of an amino group onto the furan ring via substitution reactions is another synthetic strategy. researchgate.net This can involve nucleophilic displacement of a suitable leaving group on the furan ring by an amine. While less common for the direct synthesis of primary aminofurans, this method is applicable for creating N-substituted aminofurans.

Carbenoid-Mediated Cycloaddition Strategies

Carbenoid-mediated [3+2] cycloaddition reactions offer an efficient route to 2-aminofurans. nih.govrsc.orgresearchgate.netrsc.org This method involves the reaction of copper carbenoids with enamines to produce 2-amino-2,3-dihydrofurans. nih.govrsc.orgresearchgate.netrsc.org These intermediates can then be oxidized to furnish the corresponding 2-aminofurans. nih.govrsc.orgresearchgate.netrsc.org This strategy allows for the simultaneous formation of the furan core and the introduction of the amino group. rsc.org

Metal-Catalyzed Approaches (e.g., Palladium-catalyzed cyanation, Copper-catalyzed coupling)

Metal-catalyzed reactions have become powerful tools for the synthesis of complex organic molecules, including aminofurans. Both palladium and copper catalysts have been employed in various strategies to form C-N bonds on the furan ring.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds with aryl and heteroaryl halides or triflates. Palladium-catalyzed methods have been developed for the synthesis of various furan derivatives. mdpi.comnih.govescholarship.org For instance, an intramolecular palladium-catalyzed oxidative amination of furans has been described to synthesize functionalized indoles, where the furan ring acts as a masked olefin. acs.orgfigshare.com

Copper-catalyzed reactions also play a significant role in the synthesis of nitrogen-containing heterocycles. rsc.org Copper catalysts are known to be effective for amination reactions and can offer a more economical alternative to palladium. organic-chemistry.orgresearchgate.net Copper-catalyzed hydroamination has been used to synthesize γ-amino acid derivatives, demonstrating its utility in C-N bond formation. chinesechemsoc.org Reductive amination of furan compounds using copper-based catalysts has also been reported for the synthesis of N-substituted aminofurans. mdpi.com

The regioselective introduction of an amino group onto a heteroaromatic ring is a crucial aspect of synthetic design. Metal-catalyzed C-H amination has emerged as a powerful strategy for this purpose. Copper-catalyzed direct amination of azoles with chloroamines has been shown to be an efficient method for constructing aminoazoles. acs.org Similarly, palladium catalysts have been used for the regioselective amination of polychloropyrimidines. nih.gov These methods, while not directly applied to this compound in the provided results, demonstrate the potential of metal-catalyzed C-H amination for the regioselective synthesis of amino-substituted heteroaromatics.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the use of volatile organic solvents that are often toxic, flammable, and difficult to dispose of. In the synthesis of aminofurans, reactions can be conducted by grinding solid reactants together, sometimes with a solid support.

One notable solvent-free method involves the reaction of an aziridine with aromatic amines, induced by activated silica gel. mdpi.com This silica gel-induced method is described as convenient, environmentally friendly, and inexpensive compared to traditional Lewis acid catalysis. mdpi.com For example, a similar substituted aminofuran was synthesized by mixing the reactants with activated silica gel and stirring them for an extended period to achieve a high yield. mdpi.com Another green approach is the multicomponent strategy for synthesizing 3,4,5-trisubstituted 2-aminofurans by the solid-state condensation of finely ground reactants at room temperature. researchgate.net This method offers several advantages, including a clean reaction profile, easy work-up, non-chromatographic purification, short reaction times, and high yields. researchgate.net

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for a Substituted Aminofuran Derivative

Feature Conventional Synthesis (with solvent) Solvent-Free Synthesis (Silica Gel-Induced) mdpi.com
Solvent Typically Dichloromethane or THF None
Catalyst Lewis Acids Activated Silica Gel
Work-up Liquid-liquid extraction, solvent evaporation Direct purification by column chromatography
Yield Variable 90%

| Environmental Impact | Higher (solvent waste) | Lower |

Utilizing water as a reaction solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of furan derivatives in aqueous media has been successfully demonstrated. For instance, the synthesis of 3,4,5-substituted furan-2(5H)-ones has been achieved using maltose as a green catalyst in water. sid.ir Researchers have found that reaction yield is dependent on temperature, with optimal results often achieved at moderately elevated temperatures (e.g., 60 °C) in water. sid.ir

In the context of producing precursors for aminofurans, enzymatic catalysis in aqueous media offers a benign reaction environment. The synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a related compound, has been performed in a one-pot system using purified enzymes as the sole catalysts, completely avoiding organic solvents. researchgate.net This biocatalytic approach highlights the potential for conducting complex transformations leading to aminofuran structures in purely aqueous systems. researchgate.net

Biocatalysis employs enzymes to catalyze chemical reactions, offering high selectivity and specificity under mild conditions, thereby reducing energy consumption and by-product formation. For furan derivatives, biocatalysis is a promising green alternative to traditional chemical methods.

A chemoenzymatic approach has been developed for synthesizing amino-ester derivatives from 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org This process can involve a reductive amination step followed by selective esterification using a lipase, such as Novozym 435, as the biocatalyst. rsc.org Another advanced biocatalytic route involves the concurrent oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) by combining a galactose oxidase variant with whole-cell biocatalysts. mdpi.com

A fully enzymatic, one-pot synthesis of 5-(aminomethyl)-2-furancarboxylic acid from HMF has been developed, operating in aqueous media under benign conditions. researchgate.net This system uses a cascade of enzymes, including an oxidase, a dehydrogenase, and a transaminase, with L-alanine as the amine donor. researchgate.net Such processes demonstrate the feasibility of producing highly functionalized furans like aminofuran carboxylates through entirely biological pathways.

Optimization of Reaction Efficiency and Yield

Maximizing reaction efficiency and yield is critical for the economic and environmental viability of synthesizing this compound. This involves careful control over catalyst, reaction time, and temperature.

The amount of catalyst used (catalyst loading) can significantly impact reaction rate and yield. In many syntheses, optimizing the catalyst loading is a key step. For example, in the synthesis of imines and amides using a Cu-MOF catalyst, it was found that 10 mol% of the catalyst provided the best results, with higher amounts not significantly improving the yield. researchgate.net Control experiments often confirm that the reaction does not proceed in the absence of the catalyst. researchgate.net

Anhydrous (water-free) conditions are often necessary for reactions involving sensitive reagents, such as organometallics or strong bases like sodium hydride (NaH), which would otherwise be quenched by water. In the synthesis of 3-aminofuran-2-carboxylate esters, NaH is used in anhydrous tetrahydrofuran (THF) to effect the final cyclization step. acs.org Ensuring the solvent is anhydrous is crucial for the success of this type of reaction.

Table 2: Illustrative Effect of Catalyst Loading on Product Yield

Entry Catalyst Loading (mol%) Yield (%)
1 5 Lower
2 10 Optimal
3 20 No significant improvement

Data based on the principle demonstrated in the synthesis of imines and amides with a Cu-MOF catalyst. researchgate.net

Reaction time and temperature are fundamental parameters that must be precisely controlled to maximize product yield and minimize the formation of impurities. A reaction that is too short may result in incomplete conversion, while an overly long reaction can lead to product degradation or the formation of undesired side products. scielo.br

In a study optimizing the synthesis of dihydrobenzofuran neolignans, it was found that the reaction time could be reduced from 20 hours to 4 hours without a significant drop in conversion or selectivity by optimizing other conditions. scielo.br Temperature also plays a critical role. While reflux conditions might lead to faster conversion, they can also reduce selectivity. scielo.br Therefore, selecting a moderate temperature, such as room temperature, can provide a better balance between reaction rate, energy consumption, and selectivity. scielo.br Similarly, in a patent describing a process for preparing aminofurans, reactions are typically carried out in a controlled temperature range of 0°C to 40°C. google.com

Table 3: Example of Temperature and Time Optimization

Temperature Time (hours) Conversion Selectivity Notes
Room Temperature 20 High High Baseline condition
Room Temperature 4 High High Optimized time, saves energy scielo.br
Reflux 4 Very High Lower Faster but less selective scielo.br

This table illustrates the general principles of optimizing reaction time and temperature, based on findings from dihydrobenzofuran synthesis. scielo.br

Reactivity and Derivatization of Methyl 5 Aminofuran 2 Carboxylate

Chemical Transformations of the Amino Group

The amino group at the 5-position of the furan (B31954) ring is a primary site for various chemical modifications, including acylation, reductive amination, and condensation reactions. These transformations allow for the introduction of a wide range of functional groups, leading to diverse derivatives with potential applications in medicinal chemistry and materials science.

Acylation Reactions

Acylation of the amino group in furan derivatives is a fundamental transformation. While specific studies on the acylation of methyl 5-aminofuran-2-carboxylate are not extensively detailed in the provided results, general principles of acylation can be applied. For instance, the acylation of 2-methylfuran (B129897) with acetic acid over zeolite catalysts has been studied, demonstrating the feasibility of acylating furan rings. shareok.org This suggests that the amino group of this compound would readily react with acylating agents like acid chlorides or anhydrides under appropriate conditions to form the corresponding amides. The electron-donating nature of the amino group enhances the nucleophilicity of the furan ring, potentially leading to competitive acylation at the ring, though direct acylation of the amine is generally more favorable.

Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of amines. organic-chemistry.orgnottingham.ac.uk This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of this compound, the amino group can act as the nucleophile in reactions with aldehydes or ketones.

Recent advancements have focused on the reductive amination of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF). For example, HMF can be converted to 5-hydroxymethyl furfurylamine (B118560) (HMFA) with high yield. nih.gov While this example involves the formation of an amino group, the reverse reaction, where the amino group of a compound like this compound reacts with a carbonyl compound, is a standard organic transformation. The process would involve the initial formation of an imine, which can then be reduced using various reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation. organic-chemistry.org

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with various carbonyl compounds to form imines (Schiff bases) or related structures. latech.edulibretexts.orgresearchgate.netfiveable.mepressbooks.pub These reactions are typically catalyzed by an acid or base and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of these condensation products opens up pathways to a variety of heterocyclic systems and functionalized derivatives. For instance, condensation with dicarbonyl compounds could lead to the formation of macrocyclic structures or polymers. The reactivity of the carbonyl compound and the specific reaction conditions will determine the structure of the final product.

Reaction Type Reactant Product Type General Conditions
AcylationAcid Chloride/AnhydrideAmideBase catalyst (e.g., pyridine)
Reductive AminationAldehyde/KetoneSecondary/Tertiary AmineReducing agent (e.g., NaBH4), acid/base catalyst
CondensationAldehyde/KetoneImine (Schiff Base)Acid or base catalyst, often with removal of water

Reactions of the Furan Ring System

The furan ring in this compound is susceptible to both nucleophilic substitution and cyclization reactions, providing avenues for the construction of more complex molecular architectures.

Cyclization Reactions to Form Fused Heterocycles

The bifunctional nature of this compound, possessing both an amino and an ester group on a furan core, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the amino group and a carbon atom of the furan ring.

Formation of Pyrimidine-Fused Furan Derivatives

The synthesis of pyrimidine-fused furans, such as furo[2,3-d]pyrimidines, is a key area of research due to their wide range of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties. arkat-usa.org While many syntheses of furo[2,3-d]pyrimidines start from 2-aminofuran-3-carbonitriles arkat-usa.org, the structure of this compound allows for analogous cyclization strategies.

The general approach involves the reaction of the 5-amino group with reagents that provide the necessary atoms to form the pyrimidine (B1678525) ring. For instance, a common method for constructing a pyrimidine ring onto an adjacent amino group involves condensation with a β-dicarbonyl compound, or its equivalent, followed by cyclization. Another established route is the reaction with reagents like chloroformamidine (B3279071) or formamide (B127407) to build the fused ring system. For this compound, this would involve the nucleophilic amino group attacking a suitable electrophile, followed by an intramolecular cyclization and subsequent aromatization to yield the furo[3,2-d]pyrimidine (B1628203) or furo[2,3-d]pyrimidine (B11772683) core. Furo[2,3-d]pyrimidine derivatives are recognized as important scaffolds in the development of inhibitors for enzymes like VEGFR-2. nih.gov

Synthesis of Furo[2,3-b]pyridines and Furo[2,3-d]pyrimidines

The synthesis of furo[2,3-d]pyrimidines from aminofuran precursors is well-documented, often starting with 2-aminofuran-3-carbonitriles which react with reagents like triethyl orthoformate to form an intermediate that can be cyclized with various nucleophiles. arkat-usa.org For this compound, a plausible pathway to a furo[2,3-d]pyrimidine derivative would involve an initial reaction to introduce a reactive group ortho to the amine, or a direct condensation-cyclization sequence. These compounds are of high interest as they are key components in many reported cytotoxic agents and can serve as dual inhibitors of PI3K/AKT. nih.govrsc.org

The synthesis of furo[2,3-b]pyridines typically involves different strategies, such as the intramolecular cyclization of substituted pyridines. While direct synthesis from this compound is not prominently described, its structure offers potential for multi-step synthetic routes to access this scaffold.

A summary of general synthetic strategies for related compounds is provided below.

Table 1: General Synthetic Approaches to Fused Furopyrimidines

Target ScaffoldTypical PrecursorKey Reagents/ReactionReference
Furo[2,3-d]pyrimidine2-Aminofuran-3-carbonitrileTriethyl orthoformate, followed by cyclization with nucleophiles (e.g., semicarbazide). arkat-usa.org
Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneReaction with alkenes/alkynes in the presence of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). capes.gov.br
Formation of Furo[3,2-b]thiazines and Furo[2,3-d]thiazoles

The synthesis of furan-fused thiazine (B8601807) or thiazole (B1198619) derivatives from this compound is a less explored area of its reactivity. However, established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, provide a blueprint for potential pathways. A plausible route to a furo[2,3-d]thiazole (B11771582) would involve the reaction of the aminofuran with an α-haloketone. This reaction would first form an intermediate via nucleophilic substitution by the amino group, followed by intramolecular cyclization and dehydration to yield the fused aromatic thiazole ring.

Similarly, furo[3,2-b]thiazines could potentially be synthesized through intramolecular cyclization pathways. For example, a Selectfluor-mediated intramolecular cyclization has been used to synthesize spiro-1,3-thiazine derivatives, demonstrating a modern approach to forming such heterocyclic systems. rsc.org The development of synthetic routes to these specific scaffolds from this compound represents an opportunity for expanding its utility in heterocyclic chemistry.

Pericyclic Reactions (e.g., Diels-Alder Reactions)

The furan ring in this compound can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for constructing complex polycyclic molecules.

Furan as a Diene in Cycloaddition

Furans are known to function as dienes in Diels-Alder reactions, leading to the formation of 7-oxanorbornene adducts. mdpi.com However, compared to carbocyclic dienes like cyclopentadiene, the aromatic character of furan makes it less reactive. researchgate.netrsc.org Consequently, reactions involving furan often require forcing conditions or the use of highly reactive dienophiles. These cycloadditions are frequently reversible, and the adducts can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting materials. mdpi.comrsc.org The furan/maleimide Diels-Alder (fmDA) reaction is a prominent example of a sustainable "click" reaction due to its high atom economy and the potential to use bio-based substrates. mdpi.com

Influence of Substituents on Reactivity

The reactivity of the furan ring in a Diels-Alder reaction is heavily influenced by its substituents. According to Frontier Molecular Orbital (FMO) theory, normal-electron-demand Diels-Alder reactions are accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. researchgate.netrsc.org

In this compound, the furan ring is substituted with a strong electron-donating amino (-NH₂) group at the C5 position and an electron-withdrawing methyl carboxylate (-CO₂Me) group at the C2 position.

Amino Group (-NH₂): As a strong EDG, the amino group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene, enhancing its reactivity towards electron-poor dienophiles. researchgate.netrsc.org

Methyl Carboxylate Group (-CO₂Me): As an EWG, this group lowers the HOMO energy, which tends to decrease the reactivity of the diene.

Aqueous Media and Regioselectivity in Diels-Alder

The use of water as a solvent can have a profound impact on Diels-Alder reactions. For furan derivatives, particularly those with electron-withdrawing groups, performing the reaction in an aqueous medium can be highly beneficial. mdpi.comtudelft.nl While this compound is activated by its amino group, the principles observed with other furans in water are relevant.

It has been demonstrated that conducting the Diels-Alder reaction of certain furfurals with maleimides in water can provide a significant thermodynamic driving force. tudelft.nl This effect is attributed to the exergonic hydration of carbonyl functionalities in the cycloadducts, which shifts the equilibrium away from the retro-Diels-Alder reaction and towards the product. tudelft.nlnih.gov This strategy allows even electron-poor furans, which are typically unreactive, to participate in cycloadditions under mild conditions. tudelft.nl This "on-water" approach not only can enhance reaction rates and yields but also aligns with the principles of green chemistry. mdpi.com The regioselectivity in such reactions is typically governed by a combination of steric and electronic factors, with charge interactions often favoring ortho selectivity. mdpi.com

Table 2: Diels-Alder Reaction of a Substituted Furan

Furan DieneDienophileKey ConditionsObservationReference
Furfural (electron-poor)MaleimideConcentrated aqueous solution, 60 °CSuccessful cycloaddition, driven by adduct hydration. tudelft.nlnih.gov
2-Substituted Furans (with EDGs)6,7-Dehydrobenzofuran (aryne)-Highly regioselective cycloaddition. EDGs favor the more sterically crowded product. nih.govnih.gov

Oxidation Reactions of the Furan Ring

The furan ring in this compound is susceptible to oxidation, a reaction characteristic of electron-rich heterocyclic systems. The presence of the strongly activating amino group at the C5 position enhances the electron density of the ring, making it particularly prone to attack by oxidizing agents. However, the amino group itself is also a site for oxidation, which can lead to a variety of products depending on the reagents and reaction conditions employed.

Generally, the oxidation of furan-containing compounds can proceed through two main pathways: the formation of a furanyl epoxide or a cis-enedione intermediate. These intermediates are highly reactive and can undergo further transformations, including ring-opening reactions. For instance, many xenobiotics containing a furan ring are metabolized in vivo by cytochrome P450 enzymes, leading to the formation of reactive electrophilic intermediates that can bind to cellular nucleophiles. The degree of substitution on the furan ring can influence whether an epoxide or a cis-enedione is formed, with more substituted furans tending to favor epoxide formation.

In the case of this compound, a potent oxidizing agent could lead to the cleavage of the furan ring, yielding acyclic products. Alternatively, under controlled conditions, it may be possible to selectively oxidize the amino group. Research on the oxidation of aminofurazans, a related class of nitrogen-containing heterocycles, has shown that the amino group can be converted to a nitro group using hydrogen peroxide-based oxidizing mixtures. The success of this transf

Advanced Analytical Techniques in Research

Spectroscopic Characterization

Spectroscopic techniques are paramount in determining the molecular structure of Methyl 5-aminofuran-2-carboxylate, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, the furan (B31954) ring protons appear as distinct doublets at δ 7.00 and 5.38 ppm, with a coupling constant (J) of 3.6 Hz. This coupling pattern is characteristic of vicinal protons on a furan ring. A broad singlet at δ 4.10 ppm corresponds to the two protons of the amino group (-NH₂), and a sharp singlet at δ 3.82 ppm is assigned to the three protons of the methyl ester group (-OCH₃).

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, further corroborates the structure. The spectrum displays signals for all six carbon atoms of the molecule. The carbonyl carbon of the ester group is observed at δ 159.9 ppm. The carbon atoms of the furan ring resonate at δ 156.9, 142.0, 118.8, and 90.8 ppm. The signal at δ 51.4 ppm corresponds to the methyl carbon of the ester group.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Number of Protons Assignment
7.00 d 3.6 1 Furan-H
5.38 d 3.6 1 Furan-H
4.10 br s - 2 -NH₂
3.82 s - 3 -OCH₃

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) in ppm Carbon Atom Assignment
159.9 C=O
156.9 Furan-C
142.0 Furan-C
118.8 Furan-C
90.8 Furan-C
51.4 -OCH₃

High-Resolution Mass Spectrometry (HRMS)

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in this compound. The FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to the amine, ester, and furan moieties.

Key expected vibrational frequencies include:

N-H stretching: Two distinct bands in the region of 3400-3250 cm⁻¹ for the asymmetric and symmetric stretching of the primary amine group (-NH₂).

C=O stretching: A strong absorption band around 1720-1700 cm⁻¹ due to the carbonyl group of the methyl ester.

C-O stretching: Bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O stretching of the ester group and the furan ring.

C=C stretching: Absorptions in the 1600-1475 cm⁻¹ range due to the carbon-carbon double bonds within the furan ring.

N-H bending: A band around 1650-1580 cm⁻¹.

X-ray Crystallographic Analysis for Structural Elucidation

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. This technique, however, would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While the crystal structure of the parent compound is unavailable, the structures of several derivatives have been determined, which can offer insights into the conformational preferences of the aminofuran carboxylate scaffold.

Chromatographic Techniques

Chromatographic methods are essential for the purification and purity assessment of this compound.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive technique used for the identification and quantification of chemical compounds. In the context of aminofuran analysis, related methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to characterize products and intermediates. For instance, the isomeric compound, Methyl 4-aminofuran-2-carboxylate, has been characterized using LC-MS, demonstrating the utility of this method for confirming the mass and therefore the identity of such molecules google.com. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and verifying the presence of the target compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions. In the synthesis of furan derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of products. For example, in syntheses involving substituted methyl furan-2-carboxylates, researchers use TLC plates, often silica gel, to follow the reaction's course. mdpi.comunimi.itresearchgate.net. By spotting the reaction mixture on the plate and eluting it with an appropriate solvent system (e.g., cyclohexane-EtOAc), chemists can quickly visualize the separation of components and determine when a reaction is complete mdpi.com.

Column Chromatography for Purification

Following a chemical synthesis, purification of the desired product is a critical step. Column chromatography is a standard and effective method for purifying compounds like furan carboxylates on a larger scale than TLC. Crude reaction mixtures containing furan derivatives are often purified by flash column chromatography using silica gel as the stationary phase mdpi.comunimi.itresearchgate.net. A carefully selected solvent system is used to elute the different components from the column at different rates, allowing for the isolation of the pure target compound from byproducts and unreacted starting materials mdpi.comunimi.it.

Computational Chemistry and Theoretical Studies

Computational chemistry offers profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings. For furan-based compounds, theoretical studies are valuable for predicting properties and understanding potential biological interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are applied to furan-containing compounds to understand reaction mechanisms, such as in cycloaddition reactions pku.edu.cn. These studies can determine the activation energies of different reaction pathways, helping to predict the most likely outcome pku.edu.cn. Geometry optimization studies are also performed to find the most stable conformation of a molecule, which can then be correlated with experimental data from techniques like NMR spectroscopy unimi.it.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for studying how a ligand, such as a furan derivative, might interact with a biological target like a protein or enzyme. Studies on various furan-containing molecules have used molecular docking to evaluate their potential as antibacterial or antiviral agents researchgate.netmdpi.com. The results of these simulations provide insights into the binding affinity and specific interactions that could be responsible for a compound's biological activity researchgate.net.

Prediction of Spectroscopic Data

Computational methods can be used to predict spectroscopic data, which serves as a powerful tool for structure verification. DFT calculations, for example, can predict Nuclear Magnetic Resonance (NMR) chemical shifts ruc.dk. By comparing the computationally predicted spectrum with the experimentally measured one, researchers can gain confidence in their structural assignments ruc.dk. In studies of related furan derivatives, geometry optimization calculations have been used to confirm structural features inferred from NMR data, such as through-space interactions between atoms unimi.it.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of Methyl 5-aminofuran-2-carboxylate is a primary area of future research. Current synthetic routes can often be multi-step and may not be ideal for large-scale production. Future explorations are expected to focus on the following areas:

Catalytic Strategies: A significant avenue for research lies in the development of novel catalytic systems for the synthesis of the aminofuran ring. This includes the investigation of transition-metal catalysts for cross-coupling reactions to construct the furan (B31954) core, as well as the exploration of organocatalysis to promote key bond-forming steps. The goal is to achieve higher yields, greater selectivity, and milder reaction conditions. A catalytic strategy for the selective production of furan carboxylic acid derivatives has been demonstrated, which could be adapted for aminofuran synthesis tue.nltue.nl.

Continuous-Flow Synthesis: The application of continuous-flow chemistry offers a promising alternative to traditional batch processes. Flow synthesis can provide enhanced safety, better process control, and scalability. nih.govmdpi.com Future work could focus on designing and optimizing a continuous-flow process for the synthesis of this compound, potentially integrating in-line purification steps to streamline the manufacturing process. The continuous-flow synthesis of nitrofuran pharmaceuticals demonstrates the feasibility of this approach for related furan compounds. nih.gov

Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and environmentally friendly reaction conditions. Research into biocatalytic routes to this compound could involve the use of engineered enzymes, such as transaminases, for the amination of furan aldehydes or carboxylic acids. nih.gov The biocatalytic oxidation of biobased furan aldehydes to furan carboxylic acids has been successfully demonstrated and could be a key step in a biocatalytic pathway to the target molecule. acs.org

Advanced Functionalization and Derivatization Strategies

The functionalization and derivatization of this compound are crucial for tuning its properties and expanding its utility. Future research will likely concentrate on developing more sophisticated methods for modifying the core structure.

C-H Functionalization: Direct C-H functionalization of the furan ring represents a highly atom-economical approach to introduce new substituents. Future studies could explore the selective activation of C-H bonds at various positions on the this compound scaffold, allowing for the introduction of a wide range of functional groups without the need for pre-functionalized starting materials.

Pharmacophore Modeling and Scaffold Hopping: In the context of medicinal chemistry, computational tools such as pharmacophore modeling can guide the rational design of new derivatives. fiveable.menih.gov By identifying the key structural features required for biological activity, researchers can design novel analogs of this compound. This could involve "scaffold hopping," where the aminofuran core is used as a template to design structurally novel compounds with similar biological properties. mdpi.com

Synthesis of Fluorinated Derivatives: The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. An efficient method for the synthesis of 3-amino-5-fluoroalkylfurans has been reported, and similar strategies could be applied to synthesize fluorinated analogs of this compound. organic-chemistry.org These derivatives could exhibit enhanced metabolic stability and binding affinity to biological targets.

Expansion of Applications in Diverse Chemical Disciplines

The unique structural features of this compound make it an attractive building block for a variety of applications. Future research is expected to broaden its use in several key areas.

Q & A

What unresolved questions exist regarding the biological activity of this compound derivatives?

  • Research Frontiers :
  • Antimicrobial Screening : Test derivatives against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC assays.
  • Structure-Activity Relationships (SAR) : Modify the amine or ester groups to correlate structural changes with bioactivity .
  • Challenges : Limited toxicity data requires in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) prior to in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.